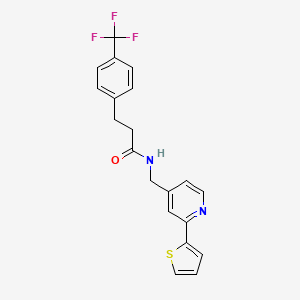
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H17F3N2OS and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a thiophene ring, a pyridine moiety, and a trifluoromethylphenyl group. The presence of these heterocycles contributes to its unique electronic properties, which are essential for its biological interactions.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, it could inhibit kinases involved in cancer progression.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways related to inflammation and cancer.
Anticancer Activity
Studies have indicated that this compound exhibits anticancer properties . For example, it has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the modulation of p53 expression levels.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 2.41 | Apoptosis induction |
| HeLa | 0.65 | Caspase activation |
Anti-inflammatory Effects
Research has also highlighted the compound's anti-inflammatory potential . It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties , effective against various bacterial strains. This aspect is under investigation for potential therapeutic applications in infectious diseases.
Case Studies and Experimental Data
- Cytotoxicity Assay : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines at micromolar concentrations, suggesting a strong anticancer effect.
- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.
- Microbial Susceptibility Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness, particularly against resistant strains.
Propriétés
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c21-20(22,23)16-6-3-14(4-7-16)5-8-19(26)25-13-15-9-10-24-17(12-15)18-2-1-11-27-18/h1-4,6-7,9-12H,5,8,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOIYIWYADCISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














